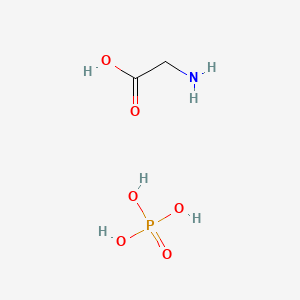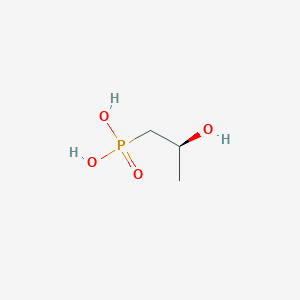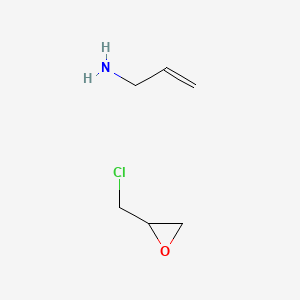
Glycine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.
Wissenschaftliche Forschungsanwendungen
Applications in Agriculture and Herbicide Resistance
Glyphosate, closely related to glycine phosphate, is widely used as a non-selective herbicide due to its specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase. This specificity allows it to inhibit the shikimate pathway, crucial for the biosynthesis of aromatic amino acids in plants, making it an effective herbicide. Advances in protein engineering have led to the development of glyphosate-resistant crops, allowing the herbicide to be used without damaging the crops. These genetic modifications enhance our understanding of resistance mechanisms and have significant implications for agricultural biotechnology (Pollegioni, Schonbrunn, & Siehl, 2011).
Environmental Impact Studies
Research on the environmental impact of glyphosate, another glycine derivative, sheds light on its persistence and mobility in soil and water systems. Studies have shown that glyphosate competes for the same sorption sites in soil as phosphorus, highlighting the need for understanding its environmental fate and transport mechanisms. The persistence of glyphosate in boreal soils and its correlation with phosphorus leaching emphasize the importance of investigating the environmental impacts of glycine derivatives, which can inform environmental safety and regulatory policies (Laitinen et al., 2009).
Role in Plant Stress Resistance
Glycine betaine, a derivative of glycine, plays a crucial role in plant stress resistance. It is involved in osmotic adjustment and protection of cellular structures under stress conditions such as drought, salinity, and extreme temperatures. Understanding the roles and mechanisms of glycine betaine and related compounds in plant stress responses can lead to the development of more resilient crop varieties, contributing to food security in the face of changing climatic conditions (Ashraf & Foolad, 2007).
Medical and Health Research
Glycine plays a significant role in metabolic pathways critical for human health, including the synthesis of glutathione, heme, and creatine phosphate. Its involvement in bile production, nucleic acid synthesis, and as a neurotransmitter highlights its importance in medical research. Investigating glycine's roles and metabolism can provide insights into developing therapeutic strategies for various metabolic disorders, liver diseases, and neurological conditions (Wang et al., 2013).
Bioengineering and Herbicide Development
The bioengineering of enzymes like glycine oxidase to enhance glyphosate degradation presents an innovative approach to managing herbicide resistance. Creating enzyme variants with increased efficiency on glyphosate highlights the potential for bioengineering in developing sustainable agricultural practices and herbicide management strategies (Pedotti et al., 2009).
Eigenschaften
CAS-Nummer |
71295-98-2 |
|---|---|
Molekularformel |
C2H8NO6P |
Molekulargewicht |
173.06 g/mol |
IUPAC-Name |
2-aminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C2H5NO2.H3O4P/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H3,1,2,3,4) |
InChI-Schlüssel |
YBPUBXQZBUQACE-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N.OP(=O)(O)O |
Kanonische SMILES |
C(C(=O)O)N.OP(=O)(O)O |
| 71295-98-2 | |
Verwandte CAS-Nummern |
56-40-6 (Parent) |
Synonyme |
Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)

![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)







![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
